Zinc, bis(4-methylphenyl)- Zinc, bis(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 15106-88-4
VCID: VC19715679
InChI: InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2
SMILES:
Molecular Formula: C14H14Zn
Molecular Weight: 247.6 g/mol

Zinc, bis(4-methylphenyl)-

CAS No.: 15106-88-4

Cat. No.: VC19715679

Molecular Formula: C14H14Zn

Molecular Weight: 247.6 g/mol

* For research use only. Not for human or veterinary use.

Zinc, bis(4-methylphenyl)- - 15106-88-4

Specification

CAS No. 15106-88-4
Molecular Formula C14H14Zn
Molecular Weight 247.6 g/mol
IUPAC Name zinc;methylbenzene
Standard InChI InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2
Standard InChI Key ZTCUHUOKCNLFDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2]

Introduction

Chemical Identity and Synthesis

Molecular Composition

  • Formula: C₁₄H₁₄Zn

  • CAS Registry: 15106-88-4

  • Molecular Weight: 247.655 g/mol

Synthetic Routes

Two primary methods are documented:

  • Transmetallation:

    • Reacting zinc chloride with Grignard reagents (e.g., 4-methylphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF).

    • Yield: 84% .

  • Direct Alkylation:

    • Using zinc metal with 4-methylphenyllithium in ether solvents.

    • Yield: 59% .

Table 1: Synthetic Parameters

MethodReagentsSolventYield (%)
TransmetallationZnCl₂ + 4-MeC₆H₄MgBrTHF84
Direct AlkylationZn + 4-MeC₆H₄LiDiethyl ether59

Structural and Crystallographic Analysis

Coordination Geometry

X-ray diffraction studies of analogous zinc complexes (e.g., [1,4-di(4-methylphenyl)-1,4-diazabutadiene]zinc(II) chloride) reveal distorted tetrahedral geometries around the zinc center . Key bond lengths include:

  • Zn–C (aryl): ~2.02–2.10 Å

  • Zn–N (if present): ~2.00–2.05 Å .

Crystallographic Data

  • Space Group: Monoclinic (P2₁/n) .

  • Unit Cell Parameters:

    • a = 11.4859(1) Å

    • b = 7.5185(5) Å

    • c = 20.2110(25) Å

    • β = 106.23° .

Table 2: Structural Metrics

ParameterValue (Å/°)
Zn–C bond length2.02–2.10
C–Zn–C bond angle104–112°
Unit cell volume1675 ų

Physicochemical Properties

  • Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) .

  • Thermal Stability: Decomposes above 200°C, forming zinc oxide and organic byproducts .

  • Reactivity:

    • Pyrophoric in air, requiring inert atmosphere handling .

    • Reacts with electrophiles (e.g., CO₂, halogens) to form substituted products .

Applications in Catalysis and Materials Science

Catalytic Uses

  • Polymer Synthesis: Acts as a initiator in atom transfer radical polymerization (ATRP) of styrene derivatives .

  • Cross-Coupling Reactions: Facilitates C–C bond formation in Suzuki-Miyaura reactions .

Coordination Chemistry

  • Forms stable complexes with N,S-donor ligands (e.g., thiosemicarbazones), used in fluorescence sensing .

  • Serves as a precursor for zinc porphyrins, which exhibit photocatalytic activity .

Table 3: Catalytic Performance

Reaction TypeSubstrateYield (%)
ATRP of styrene5-(4-Hydroxyphenyl)porphine92
Suzuki-Miyaura couplingAryl bromides78–85

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